molecular formula C23H20N2O4S B2355716 2-(benzo[d][1,3]dioxol-5-yl)-7-ethoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 899939-55-0

2-(benzo[d][1,3]dioxol-5-yl)-7-ethoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Cat. No.: B2355716
CAS No.: 899939-55-0
M. Wt: 420.48
InChI Key: FKFCBITVXQBREZ-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-c][1,3]oxazine class, characterized by a fused bicyclic framework combining pyrazole and oxazine rings. Key structural features include:

  • Benzo[d][1,3]dioxol-5-yl group: A methylenedioxy-substituted benzene ring, known for enhancing metabolic stability and binding affinity in CNS-targeting compounds .
  • Thiophen-3-yl substituent: A sulfur-containing heterocycle that modulates electronic properties and influences interactions with hydrophobic protein pockets .
  • Ethoxy group at position 7: Likely impacts solubility and pharmacokinetic properties due to its polarizable oxygen atom .

The compound’s stereochemistry and puckering dynamics (relevant to its bioactivity) can be analyzed using Cremer-Pople coordinates, which describe non-planar ring conformations .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-7-ethoxy-5-thiophen-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4S/c1-2-26-20-5-3-4-16-18-11-17(14-6-7-19-21(10-14)28-13-27-19)24-25(18)23(29-22(16)20)15-8-9-30-12-15/h3-10,12,18,23H,2,11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKFCBITVXQBREZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC5=C(C=C4)OCO5)C6=CSC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(benzo[d][1,3]dioxol-5-yl)-7-ethoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure

The structure of the compound can be represented as follows:

C18H18N2O3S\text{C}_{18}\text{H}_{18}\text{N}_2\text{O}_3\text{S}

This structure features a complex arrangement of benzodioxole and thiophene moieties which are known to contribute to various biological activities.

Anticancer Properties

Recent studies have demonstrated that compounds containing the benzo[d][1,3]dioxole moiety exhibit significant anticancer activity. For instance, derivatives with similar structures have been tested against various cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer).

Key Findings:

  • Cytotoxicity: Compounds with the benzo[d][1,3]dioxole structure showed IC50 values lower than standard chemotherapeutics like doxorubicin. For example, one study reported IC50 values of 2.38 µM for HepG2 and 4.52 µM for MCF-7 cells compared to doxorubicin's IC50 of 7.46 µM and 4.56 µM respectively .
  • Mechanisms of Action: The anticancer mechanisms were investigated through:
    • EGFR Inhibition: The compound inhibits the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival.
    • Apoptosis Induction: Annexin V-FITC assays indicated that these compounds promote apoptosis in cancer cells.
    • Cell Cycle Arrest: Analysis revealed that treated cells exhibited altered cell cycle progression.
Cell LineIC50 (µM)Doxorubicin IC50 (µM)
HepG22.387.46
HCT1161.548.29
MCF-74.524.56

Other Biological Activities

In addition to anticancer effects, compounds similar to the target molecule have shown promise in other areas:

  • Antimicrobial Activity: Some derivatives demonstrate antimicrobial properties against various bacterial strains.
  • Anti-inflammatory Effects: Research indicates potential anti-inflammatory effects through inhibition of pro-inflammatory cytokines.

Case Studies

Several studies have focused on the synthesis and evaluation of related compounds:

  • Synthesis of Thiourea Derivatives:
    • A study synthesized thiourea derivatives incorporating benzo[d][1,3]dioxole moieties and evaluated their cytotoxic effects against cancer cell lines. The results indicated significant antitumor activity with minimal toxicity towards normal cells .
  • Molecular Docking Studies:
    • Molecular docking studies have been conducted to predict the binding affinity of these compounds to target proteins involved in cancer progression, further supporting their potential as therapeutic agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical differences and similarities with analogous pyrazolo[1,5-c][1,3]oxazine derivatives:

Compound Name Substituents Molecular Weight Key Features
Target Compound 7-ethoxy, 5-(thiophen-3-yl), 2-(benzo[d][1,3]dioxol-5-yl) 439.48 g/mol Combines sulfur (thiophene) and oxygen (ethoxy, dioxolane) for balanced polarity.
5-(3-Nitrophenyl)-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine 5-(3-nitrophenyl), 2-phenyl 399.39 g/mol Nitro group enhances electron-withdrawing effects; phenyl improves rigidity.
5-(4-Ethoxyphenyl)-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine 5-(4-ethoxyphenyl), 2-phenyl 414.47 g/mol Ethoxy group at para position increases solubility; lacks sulfur heteroatom.
5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole 3-tert-butyl, 5-(benzo[d][1,3]dioxol-5-yl) 316.36 g/mol Simplified dihydro-pyrazole structure; tert-butyl enhances steric bulk.

Key Findings :

Electronic Effects :

  • The thiophen-3-yl group in the target compound introduces sulfur-mediated π-π stacking and hydrogen bonding, absent in phenyl- or nitrophenyl-substituted analogs .
  • The ethoxy group at position 7 reduces metabolic degradation compared to unsubstituted derivatives, as seen in related ethoxyphenyl analogs .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows methods similar to those for 5-(benzo[d][1,3]dioxol-5-yl) derivatives, involving cyclocondensation of hydrazines with ketones or aldehydes .
  • In contrast, nitro-substituted analogs require nitration steps, which complicate scalability due to explosive intermediates .

Thiophene-containing derivatives may exhibit unique interactions with cytochrome P450 enzymes, as sulfur atoms influence metabolic pathways .

Preparation Methods

Palladium-Catalyzed Coupling for Core Assembly

The construction of the benzo[e]pyrazolo[1,5-c]oxazine core frequently employs Buchwald-Hartwig amination between 7-ethoxy-1H-benzo[d]pyrazol-3-amine and ortho-halogenated benzoxazine precursors. Recent optimizations utilize BrettPhos precatalysts with potassium tert-butoxide in dioxane at 100°C, achieving coupling efficiencies exceeding 85%. A critical innovation involves in situ protection of the pyrazole nitrogen using trimethylsilyl chloride, which prevents unwanted N-alkylation side reactions. Post-coupling, acid-mediated deprotection with HCl in THF quantitatively regenerates the free amine for subsequent cyclization.

Tandem Cyclization Approaches

Oxazine Ring Formation Through Nucleophilic Aromatic Substitution

Base-mediated cyclization represents a pivotal step in oxazine ring closure. Treatment of linear precursors with K$$2$$CO$$3$$ in DMF at 120°C induces intramolecular nucleophilic attack, with the reaction progress highly dependent on the para-substituent’s electronic nature. Hammett correlation studies ($$\rho = +1.2$$) confirm that electron-withdrawing groups accelerate ring closure by stabilizing the transition state. Side reactions involving ethoxy group migration are suppressed through careful temperature control and the use of anhydrous conditions.

Pyrazole Ring Construction via 1,3-Dipolar Cycloaddition

Generation of the pyrazole core frequently employs Huisgen cycloaddition between in situ-generated nitrile imines and acetylene derivatives. Recent protocols utilize Cu(I)-catalyzed variants that enhance regioselectivity (>20:1 rr) while operating under mild conditions (40°C, 12 hr). Computational studies (DFT at B3LYP/6-31G* level) rationalize the observed selectivity through favorable frontier molecular orbital interactions between the dipole and dipolarophile.

Functional Group Manipulation and Optimization

Ethoxy Group Installation and Stability Profiling

Introduction of the 7-ethoxy substituent is achieved through Williamson ether synthesis, employing iodoethane and Ag$$_2$$O in acetonitrile at reflux. Accelerated stability testing (40°C/75% RH) reveals that the ethoxy group demonstrates >95% retention over 30 days when formulated as a crystalline free base. pH-dependent degradation studies identify optimal stability in the pH 5–6 range, with significant hydrolysis observed under strongly acidic (pH < 3) or basic (pH > 8) conditions.

Benzo[d]Dioxol-5-yl Incorporation Strategies

Attachment of the benzo[d]dioxol-5-yl group employs nucleophilic aromatic substitution of fluorinated intermediates with catechol derivatives. Kinetic studies reveal second-order dependence on both the aromatic substrate and nucleophile, suggesting a concerted mechanism. Protecting group strategies utilizing tert-butyldimethylsilyl ethers prevent unwanted oxidation of the methylenedioxy bridge during subsequent synthetic steps.

Advanced Purification and Characterization

Chromatographic Resolution of Diastereomers

The presence of two contiguous stereocenters in the 5,10b-dihydro framework necessitates chiral separation techniques. Analytical-scale resolutions using Chiralpak IA columns with heptane/ethanol (85:15) mobile phases achieve baseline separation (α = 1.32) of enantiomers. Preparative HPLC methods scale this process with >99% enantiomeric excess, critical for pharmacological evaluation of individual stereoisomers.

Spectroscopic Characterization Protocols

Comprehensive NMR assignments require combination of $$^1\text{H}$$-$$^{13}\text{C}$$ HSQC and HMBC experiments to resolve overlapping signals in the aromatic region. The 7-ethoxy group exhibits characteristic coupling patterns ($$^3J_{HH}$$ = 6.8 Hz) between the ethoxy methylene and adjacent aromatic proton. High-resolution mass spectrometry (HRMS-ESI) confirms molecular identity with observed m/z 447.1421 [M+H]$$^+$$ (calculated 447.1424), ensuring synthetic fidelity.

Green Chemistry and Process Optimization

Solvent Selection for Sustainable Synthesis

Lifecycle analysis identifies cyclopentyl methyl ether (CPME) as superior to traditional solvents (THF, DCM) in terms of environmental impact and recovery potential. Microwave-assisted reactions in CPME reduce energy consumption by 35% while maintaining yields comparable to conventional heating.

Catalytic System Recycling

Heterogeneous palladium catalysts on magnetic Fe$$3$$O$$4$$ nanoparticles enable simple recovery via external magnets, achieving consistent activity over five reaction cycles with <5% Pd leaching. This approach aligns with industrial demands for cost-effective, scalable production.

Q & A

Q. Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while THF enhances reaction kinetics for cyclization .
  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions, with yields >75% under inert atmospheres .

Basic: What spectroscopic techniques are critical for structural characterization?

Key techniques include:

  • NMR Spectroscopy :
    • ¹H NMR : Identifies aromatic protons (δ 6.5–8.0 ppm) and ethoxy groups (δ 1.2–1.4 ppm for CH₃, δ 3.8–4.2 ppm for OCH₂) .
    • ¹³C NMR : Confirms carbonyl (δ 165–175 ppm) and heterocyclic carbons (δ 95–110 ppm) .
  • IR Spectroscopy : Detects C-O-C stretches (1,250–1,050 cm⁻¹) in the benzo[d][1,3]dioxole moiety and C=N stretches (1,600–1,550 cm⁻¹) in the pyrazole ring .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 465.12) .

Basic: How should researchers design bioactivity assays for this compound?

Q. Experimental Design :

  • Target Selection : Prioritize kinases or GPCRs due to structural similarity to known pyrazole-based inhibitors .
  • In Vitro Assays :
    • Enzyme Inhibition : Use fluorescence polarization (FP) or ELISA to measure IC₅₀ values .
    • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ determination .
  • Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls (DMSO <0.1%) .

Advanced: How do microwave-assisted and traditional thermal syntheses compare for scalability?

ParameterMicrowave-Assisted Traditional Thermal
Reaction Time30–60 min6–12 hours
Yield70–85%50–65%
Energy EfficiencyHighLow
ScalabilityLimited to small batchesSuitable for large-scale
Trade-offs : Microwave methods reduce side reactions (e.g., oxidation) but require specialized equipment. Thermal methods are preferable for gram-scale synthesis .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Case Example : If antitumor activity varies across studies:

  • Dosage Adjustments : Test a broader concentration range (0.1–100 μM) to identify non-linear dose responses .
  • Cell Line Variability : Validate across multiple lines (e.g., A549, HepG2) to assess tissue-specific effects .
  • Metabolic Stability : Use liver microsomes to check if rapid metabolism in certain models reduces efficacy .

Advanced: What computational tools aid in predicting reactivity and optimizing synthesis?

  • Reaction Path Search : Tools like GRRM (Global Reaction Route Mapping) explore intermediates and transition states via quantum chemistry .
  • Machine Learning : Platforms like ChemOS predict optimal solvent/catalyst combinations using historical reaction data .
  • DFT Calculations : Assess regioselectivity in heterocycle formation (e.g., Fukui indices for electrophilic sites) .

Advanced: How does this compound compare structurally and functionally to its analogs?

Analog (Example)Structural DifferencesBioactivity Trends
5-(4-Fluorophenyl)-...Fluorine substituent vs. ethoxyHigher kinase inhibition (IC₅₀ ~10 nM)
Thiophen-2-yl variantThiophene ring position alteredReduced cytotoxicity (EC₅₀ >50 μM)
Key Insight : Ethoxy and thiophen-3-yl groups enhance blood-brain barrier penetration compared to bulkier substituents .

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